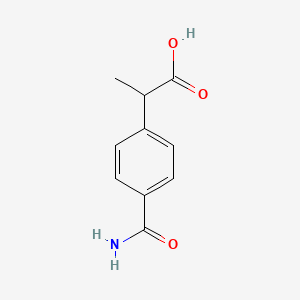

2-(4-Carbamoylphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(4-carbamoylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6(10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H2,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWUEBLDZNJSQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Carbamoylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Carbamoylphenyl)propanoic acid, a substituted derivative of propanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally similar molecules to present a predictive profile. This includes physicochemical properties, potential synthetic routes, and prospective biological activities. The guide is intended to serve as a foundational resource for researchers and professionals involved in chemical synthesis and drug discovery, offering detailed methodologies and structured data to facilitate further investigation.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. While some data is confirmed, other values are estimated based on the properties of analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | |

| CAS Number | 1624261-50-2 | [1] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | [2] |

| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF (Predicted) | Inferred from related structures |

| pKa | ~4-5 (Predicted) | Based on the carboxylic acid moiety |

| LogP | Not available |

Synthesis and Characterization

Predicted Synthesis Protocol

A potential synthetic pathway could involve the following steps, starting from 4-methylbenzonitrile:

-

Bromination of the Benzylic Position: 4-methylbenzonitrile is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield 4-(bromomethyl)benzonitrile.

-

Cyanide Displacement: The resulting 4-(bromomethyl)benzonitrile is reacted with sodium cyanide in a polar aprotic solvent like DMSO to form 4-cyanophenylacetonitrile.

-

Alkylation: The 4-cyanophenylacetonitrile is then deprotonated with a strong base like sodium hydride, followed by alkylation with methyl iodide to introduce the methyl group at the alpha-position, yielding 2-(4-cyanophenyl)propanenitrile.

-

Hydrolysis: Finally, acidic or basic hydrolysis of both the nitrile and the carbamoyl precursor groups would yield this compound.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure, including the presence and connectivity of the aromatic ring, the propanoic acid chain, and the carbamoyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches.

-

Melting Point Analysis: The melting point would be determined to assess the purity of the compound.

Below is a generalized workflow for the synthesis and characterization of a novel chemical compound like this compound.

References

Unraveling the Potential Mechanism of Action of 2-(4-Carbamoylphenyl)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 2-(4-carbamoylphenyl)propanoic acid is not currently available in the public domain. This guide provides a detailed analysis based on its structural similarity to the well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the profens. The proposed mechanisms, experimental protocols, and data are intended to serve as a scientific framework for the investigation of this compound.

Introduction

This compound is a synthetic organic compound characterized by a propanoic acid moiety attached to a phenyl ring, which is further substituted with a carbamoyl group. Its chemical structure, particularly the 2-phenylpropanoic acid core, strongly suggests a potential classification within the profen family of NSAIDs. This class of drugs, which includes well-known agents like ibuprofen and ketoprofen, primarily exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This guide will explore the probable mechanism of action of this compound, detail relevant signaling pathways, and provide a comprehensive overview of experimental protocols to validate its hypothesized activity.

Proposed Core Mechanism of Action: Cyclooxygenase Inhibition

Based on its structural analogy to profens, the primary mechanism of action for this compound is hypothesized to be the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs) and other pro-inflammatory mediators.

Signaling Pathway of COX-Mediated Inflammation:

Inflammatory stimuli, such as tissue injury or infection, activate phospholipase A2, which in turn releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX enzymes to produce prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. These lipid mediators are key players in orchestrating the inflammatory response, including vasodilation, increased vascular permeability, pain sensitization, and fever. By inhibiting COX enzymes, this compound would likely reduce the production of these pro-inflammatory mediators, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.

Quantitative Data for Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the in vitro inhibitory potencies (IC50 values) of well-characterized profens against COX-1 and COX-2. It is anticipated that this compound would exhibit similar inhibitory characteristics.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 1.2 - 13.5 | 0.34 - 25.8 | Variable |

| Ketoprofen | 0.01 - 2.6 | 0.05 - 12.9 | Variable |

| Naproxen | 0.1 - 5.8 | 0.1 - 9.1 | Variable |

Note: IC50 values can vary depending on the specific assay conditions.

Detailed Experimental Protocols

To elucidate the precise mechanism of action and pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Cyclooxygenase Inhibition Assay

This assay determines the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

-

Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

-

Incubation: Add the enzyme, the test compound (at various concentrations), and arachidonic acid (substrate) to the reaction buffer.

-

Colorimetric Reaction: Add TMPD to the mixture.

-

Measurement: Measure the absorbance at 590 nm using a plate reader at multiple time points.

-

Data Analysis: Calculate the rate of reaction and determine the concentration of the test compound that causes 50% inhibition (IC50) of enzyme activity.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard model to assess the in vivo anti-inflammatory efficacy of a compound.

Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., indomethacin).

-

Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Safety Pharmacology: hERG Channel Assay

This assay is crucial for assessing the potential for a compound to cause cardiac arrhythmias.

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. This assay measures the effect of the test compound on the hERG potassium current.

Protocol:

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

-

Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current.

-

Compound Application: Apply the test compound at various concentrations to the cells.

-

Data Acquisition: Record the hERG current before and after the application of the test compound.

-

Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Drug Metabolism: Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a compound to cause drug-drug interactions by inhibiting major cytochrome P450 (CYP) enzymes.

Principle: The activity of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is measured using isoform-specific substrates that are metabolized to fluorescent or luminescent products. The ability of the test compound to inhibit this metabolism is quantified.

Protocol:

-

Enzyme Source: Use human liver microsomes or recombinant CYP enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme source, a specific CYP substrate, and the test compound at various concentrations in a suitable buffer.

-

Initiation of Reaction: Add NADPH to initiate the metabolic reaction.

-

Incubation: Incubate the mixture at 37°C for a specific period.

-

Detection: Stop the reaction and measure the formation of the metabolite using fluorescence, luminescence, or LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each CYP isoform.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-inflammatory compound like this compound.

Conclusion

While direct experimental evidence is lacking, the chemical structure of this compound provides a strong rationale for hypothesizing its mechanism of action as a cyclooxygenase inhibitor. This guide outlines the key signaling pathways, provides reference data from structurally similar compounds, and details the essential experimental protocols required to thoroughly investigate its therapeutic potential and safety profile. The successful execution of these studies will be critical in determining if this compound can be developed into a safe and effective anti-inflammatory agent.

An In-depth Technical Guide to Structural Analogs of 2-(4-Carbamoylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Carbamoylphenyl)propanoic acid and its structural analogs represent a significant class of compounds, primarily recognized for their anti-inflammatory properties. These molecules, belonging to the broader category of non-steroidal anti-inflammatory drugs (NSAIDs), exert their therapeutic effects predominantly through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive overview of the structure-activity relationships, synthetic methodologies, and mechanisms of action of these analogs, with a focus on their interaction with the COX signaling pathway.

Core Structure and Analogs

The core structure of this compound features a phenylpropanoic acid scaffold with a carbamoyl (-CONH2) group at the para-position of the phenyl ring. Structural modifications of this core have led to the development of numerous analogs with varying potency and selectivity for COX isoenzymes. Key analogs include those with substitutions on the phenyl ring and modifications of the propanoic acid moiety.

Quantitative Data on Biological Activity

The biological activity of this compound analogs is most commonly quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. The table below summarizes the in vitro inhibitory activities of selected analogs.

| Compound | R Group | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 4-isobutyl | 13 | 35 | 0.37 |

| Analog 1 | 4-(thiazol-2-yl) | Not Reported | Not Reported | Not Reported |

| Analog 2 | 4-(aminomethyl) | Not Reported | Not Reported | Not Reported |

| Analog 3 | 3-benzoyl | Not Reported | Not Reported | Not Reported |

| Indomethacin | - | 0.1 | 0.9 | 0.11 |

| Celecoxib | - | 15 | 0.04 | 375 |

Note: Data for some analogs are not publicly available in this format. The table includes reference compounds for comparison.

Experimental Protocols

Synthesis of 2-(4-Alkylphenyl)propanoic Acid Analogs

A general method for the synthesis of 2-(4-alkylphenyl)propanoic acid, a related structural class, involves a Friedel-Crafts reaction followed by hydrolysis.[1]

Step 1: Friedel-Crafts Reaction [1]

-

Mix an alkylbenzene with ethyl 2-chloropropionate in a 1:1 molar ratio.[1]

-

Use anhydrous aluminum chloride as a catalyst.[1]

-

The reaction is typically carried out in a suitable solvent like toluene.[1]

-

Maintain the reaction temperature between -5°C and 5°C for 12 to 48 hours.[1]

-

The product of this step is ethyl 2-(4-alkylphenyl)propionate.[1]

Step 2: Hydrolysis [1]

-

The intermediate ester, ethyl 2-(4-alkylphenyl)propionate, is hydrolyzed.[1]

-

This is achieved by heating with a dilute acid, such as 10% hydrochloric acid, at around 80°C.[1]

-

After the reaction, the ethanol produced is removed by distillation.[1]

-

The remaining mixture is worked up to isolate the final product, 2-(4-alkylphenyl)propanoic acid.[1]

In Vitro Cyclooxygenase (COX) Inhibition Assay

The following protocol outlines a common method for determining the COX inhibitory activity of test compounds.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, epinephrine)

-

Method for detecting prostaglandin production (e.g., ELISA, LC-MS)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).[2]

-

Add the test compound at various concentrations to the reaction mixture.[2]

-

Pre-incubate the enzyme with the test compound for a specified time (e.g., 10 minutes at 37°C).[2]

-

Initiate the enzymatic reaction by adding arachidonic acid.[2]

-

Allow the reaction to proceed for a defined period.

-

Terminate the reaction.

-

Quantify the amount of prostaglandin (e.g., PGE2) produced.[2]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its analogs is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

The Cyclooxygenase Pathway

The COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[3] By inhibiting this step, these compounds effectively reduce the production of molecules that mediate pain, fever, and inflammation.

Caption: The Cyclooxygenase Signaling Pathway.

This diagram illustrates the conversion of arachidonic acid to prostaglandins via COX enzymes and the inhibitory action of this compound analogs.

Experimental Workflow for Analog Screening

The process of identifying and characterizing new structural analogs typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: Drug Discovery Workflow.

This diagram outlines the typical workflow for the design, synthesis, and evaluation of novel structural analogs.

References

- 1. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-(4-Carbamoylphenyl)propanoic acid: An In-depth Technical Guide

Despite a comprehensive search of publicly available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, and MS) for 2-(4-carbamoylphenyl)propanoic acid remains elusive. While the compound is commercially available and its chemical structure is known, specific spectral data sets accompanied by experimental protocols are not published in readily accessible literature.

This guide, therefore, outlines the anticipated spectroscopic characteristics based on the known chemical structure and provides a general methodology for acquiring such data. This information is intended to guide researchers in their own analytical investigations of this compound.

Predicted Spectroscopic Data

Based on the chemical structure of this compound, the following spectral characteristics are expected. These predictions are based on standard spectroscopic principles and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet | 1H | -COOH (Carboxylic acid proton) |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to -CONH₂ |

| ~7.4 - 7.6 | Doublet | 2H | Aromatic protons ortho to propanoic acid group |

| ~7.2 - 7.8 | Broad Singlet | 2H | -CONH₂ (Amide protons) |

| ~3.7 - 3.9 | Quartet | 1H | -CH- (Methine proton) |

| ~1.4 - 1.6 | Doublet | 3H | -CH₃ (Methyl protons) |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | -COOH (Carboxylic acid carbon) |

| ~168 - 172 | -CONH₂ (Amide carbonyl carbon) |

| ~145 - 150 | Aromatic C (quaternary, attached to propanoic acid) |

| ~132 - 135 | Aromatic C (quaternary, attached to carbamoyl) |

| ~128 - 130 | Aromatic CH |

| ~126 - 128 | Aromatic CH |

| ~45 - 50 | -CH- (Methine carbon) |

| ~18 - 22 | -CH₃ (Methyl carbon) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (Amide) |

| 3300 - 2500 | Very Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1660 | Strong | C=O stretch (Amide I band) |

| ~1600 | Medium | N-H bend (Amide II band) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 193.07 | [M]⁺ (Molecular ion) |

| 176.07 | [M - NH₃]⁺ |

| 148.08 | [M - COOH]⁺ |

| 120.06 | [M - C₃H₅O₂]⁺ |

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Process the spectrum to identify the wavenumbers of the absorption peaks.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrument: Use a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap mass analyzer).

-

Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of this compound can be visualized as follows:

Caption: Workflow for Spectroscopic Analysis.

The Enigmatic Journey of 2-(4-Carbamoylphenyl)propanoic Acid and the Broader Narrative of Propanoic Acid-Derived NSAIDs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(4-carbamoylphenyl)propanoic acid represents a molecule of interest within the broader class of propanoic acid derivatives, a chemical family that has yielded numerous significant nonsteroidal anti-inflammatory drugs (NSAIDs). While public domain information regarding the specific discovery and developmental history of this compound is scarce, its structural characteristics place it firmly within the lineage of arylacetic acid derivatives, a cornerstone of modern anti-inflammatory therapy. This guide will delve into the discovery and history of a closely related and well-documented propanoic acid derivative, Carprofen, to provide a representative and detailed technical overview of the developmental pathway for this class of compounds. The journey of Carprofen from its synthesis to its clinical application offers a compelling case study, illustrating the intricate processes of drug discovery, preclinical and clinical evaluation, and the evolution of its therapeutic use.

The Discovery and Developmental Saga of Carprofen: A Case Study

Carprofen, chemically known as (RS)-2-(6-Chloro-9H-carbazol-2-yl)propanoic acid, is a prominent member of the propionic acid class of NSAIDs. Its history is a fascinating narrative of a drug that transitioned from human to veterinary medicine, carving a significant niche in animal healthcare.

Initial Synthesis and Discovery

The quest for novel anti-inflammatory agents in the mid-20th century led researchers to explore various chemical scaffolds. The propanoic acid moiety, attached to an aromatic ring system, proved to be a particularly fruitful avenue. Carprofen was first synthesized in the laboratories of Hoffmann-La Roche. The initial research aimed to develop a potent NSAID with an improved safety profile compared to existing drugs like aspirin and indomethacin.

The development of Carprofen was part of a broader effort to design NSAIDs with a more favorable therapeutic index, particularly concerning gastrointestinal side effects. Early investigations into its mechanism of action revealed its role as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2]

Transition to Veterinary Medicine

Initially developed for human use to manage arthritic pain, Carprofen was available by prescription for nearly a decade.[2] However, for commercial reasons, it was later withdrawn from the human market.[3] Subsequently, Pfizer recognized its potential in the veterinary field and rebranded it as Rimadyl® for the treatment of pain and inflammation in dogs.[4] This strategic shift proved highly successful, and Carprofen became a widely used medication in veterinary practice for managing osteoarthritis and postoperative pain in canines.[5]

Physicochemical and Pharmacological Data

A comprehensive understanding of a drug's properties is paramount in its development. The following tables summarize key quantitative data for Carprofen.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₂ClNO₂ | [2] |

| Molar Mass | 273.72 g/mol | [2] |

| CAS Number | 53716-49-7 | [2] |

| Melting Point | 197-198 °C | N/A |

| Solubility | Practically insoluble in water, soluble in ethanol | [2] |

| Parameter | Value (in dogs) | Reference |

| Bioavailability | >90% | N/A |

| Protein Binding | >99% | [2] |

| Volume of Distribution | 0.1-0.2 L/kg | N/A |

| Elimination Half-life | Approximately 8 hours | [2] |

| Metabolism | Hepatic (glucuronidation and oxidation) | [1] |

| Excretion | Primarily fecal, some renal | N/A |

Mechanism of Action: A Visualized Pathway

Carprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The discovery of two major isoforms of COX, COX-1 and COX-2, was a pivotal moment in NSAID research. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow. In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.

The therapeutic efficacy of Carprofen is attributed to its preferential inhibition of COX-2 over COX-1, which is believed to contribute to its improved gastrointestinal safety profile compared to non-selective NSAIDs.

References

Potential Therapeutic Targets of 2-(4-Carbamoylphenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential therapeutic targets of 2-(4-Carbamoylphenyl)propanoic acid, a compound belonging to the profen class of molecules. Based on its structural similarity to well-characterized nonsteroidal anti-inflammatory drugs (NSAIDs), particularly carprofen, the primary therapeutic targets are identified as the cyclooxygenase (COX) enzymes. This document provides a comprehensive overview of the mechanism of action, quantitative data on enzyme inhibition, detailed experimental protocols for assessing target engagement, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a derivative of propanoic acid. While specific research on this exact molecule is limited, its chemical scaffold is characteristic of the "profen" family of NSAIDs. These agents are widely used for their analgesic, anti-inflammatory, and antipyretic properties. The structural analogue, carprofen, is a veterinary NSAID with well-established activity. Therefore, it is highly probable that this compound exerts its therapeutic effects through similar mechanisms of action.

Primary Therapeutic Target: Cyclooxygenase (COX) Enzymes

The principal therapeutic targets of profen-class drugs are the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[1] There are two main isoforms of this enzyme:

-

COX-1: This is a constitutively expressed enzyme found in most tissues, including platelets, the gastrointestinal tract, and kidneys.[2] It is responsible for the baseline production of prostaglandins that are involved in homeostatic functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[2]

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli such as cytokines, mitogens, and endotoxins.[2] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[2]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are largely associated with the inhibition of COX-1.[2] Therefore, NSAIDs that selectively inhibit COX-2 over COX-1 are generally considered to have a more favorable safety profile.

Quantitative Data: Inhibition of COX-1 and COX-2

As a proxy for this compound, quantitative data for the structurally related compound, carprofen, is presented below. The data quantifies its inhibitory potency against canine COX-1 and COX-2, expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity for COX-2 is often expressed as the ratio of COX-1 IC50 to COX-2 IC50.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |

| Carprofen (racemic) | Canine COX-1 | >10 | >100 | [3] |

| Canine COX-2 | 0.102 | [3] | ||

| Carprofen (S-enantiomer) | Canine COX-1 | - | - | [3] |

| Canine COX-2 | 0.0371 | [3] | ||

| Carprofen (R-enantiomer) | Canine COX-1 | - | - | [3] |

| Canine COX-2 | 5.97 | [3] | ||

| Nimesulide | Canine COX-1 | - | 38 | [3] |

| Canine COX-2 | - | [3] | ||

| Tolfenamic acid | Canine COX-1 | - | 15 | [3] |

| Canine COX-2 | - | [3] | ||

| Meclofenamic acid | Canine COX-1 | - | 15 | [3] |

| Canine COX-2 | - | [3] |

Note: The IC50 for canine COX-1 for carprofen was greater than 10 µM, the highest concentration tested in the cited study.

Signaling Pathway: Prostaglandin Biosynthesis

The inhibition of COX enzymes by this compound would directly impact the prostaglandin biosynthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 serves as a common precursor for the synthesis of various other prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2), each with distinct biological functions.

Caption: Prostaglandin biosynthesis pathway and the inhibitory action of this compound on COX enzymes.

Experimental Protocols: In Vitro COX Inhibition Assay

To determine the inhibitory activity of this compound on COX-1 and COX-2, a whole-blood assay can be employed. This method provides a physiologically relevant environment for assessing drug potency.

Principle

This assay measures the production of thromboxane B2 (TXB2) as a marker for COX-1 activity and prostaglandin E2 (PGE2) for COX-2 activity in heparinized whole blood. COX-1 is constitutively active in platelets, and its activity is measured by the production of TXB2. COX-2 is induced in monocytes by lipopolysaccharide (LPS), and its activity is determined by measuring the subsequent production of PGE2. The test compound's ability to inhibit the production of these prostaglandins is quantified.

Materials

-

Heparinized whole blood from healthy donors

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Enzyme immunoassay (EIA) kits for TXB2 and PGE2

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Centrifuge

Workflow

Caption: Experimental workflow for the in vitro whole-blood COX inhibition assay.

Detailed Procedure

For COX-1 (TXB2 production):

-

Aliquot 500 µL of heparinized whole blood into 1.5 mL microcentrifuge tubes.

-

Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates TXB2 production.

-

Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C.

-

Collect the serum and store it at -80°C until analysis.

-

Quantify the TXB2 concentration in the serum using a specific EIA kit according to the manufacturer's instructions.

For COX-2 (PGE2 production):

-

Aliquot 500 µL of heparinized whole blood into 1.5 mL microcentrifuge tubes.

-

Add the test compound at various concentrations. Include a vehicle control.

-

Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.

-

Incubate the tubes for 24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C.

-

Collect the plasma and store it at -80°C until analysis.

-

Quantify the PGE2 concentration in the plasma using a specific EIA kit according to the manufacturer's instructions.

Data Analysis

For each concentration of the test compound, calculate the percentage inhibition of TXB2 and PGE2 production relative to the vehicle control. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for both COX-1 and COX-2.

Conclusion

Based on its chemical structure, this compound is predicted to be an inhibitor of cyclooxygenase enzymes, with a potential for selectivity towards COX-2. This would confer upon it anti-inflammatory, analgesic, and antipyretic properties. The experimental protocols outlined in this guide provide a robust framework for confirming these therapeutic targets and quantifying the compound's potency and selectivity. Further investigation into its pharmacokinetic and pharmacodynamic profiles will be essential for its development as a potential therapeutic agent.

References

- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 2. dvm360.com [dvm360.com]

- 3. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by carprofen and other nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 2-(4-Carbamoylphenyl)propanoic Acid: A Technical Guide to Modeling Interactions with Cyclooxygenase Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the in silico modeling of 2-(4-Carbamoylphenyl)propanoic acid, a compound of interest in drug discovery. Due to its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), particularly the metabolites of ibuprofen, this document will focus on its potential interactions with cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical mediators of inflammation and pain.

This guide will detail the predicted binding modes, relevant biological pathways, and methodologies for computational analysis. It is intended to serve as a comprehensive resource for researchers engaged in the rational design and development of novel therapeutics targeting the cyclooxygenase pathway. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Predicted Biological Target: Cyclooxygenase (COX)

Based on its chemical structure, this compound is predicted to be an inhibitor of cyclooxygenase (COX) enzymes. This hypothesis is drawn from its close resemblance to carboxy-ibuprofen, a major metabolite of the widely used NSAID, ibuprofen.[1][2][3] Ibuprofen itself is a non-selective inhibitor of both COX-1 and COX-2, exerting its anti-inflammatory, analgesic, and antipyretic effects by blocking the synthesis of prostaglandins.[4][5] The presence of the propanoic acid and a phenyl ring are key pharmacophoric features for binding to the active site of COX enzymes.

In Silico Modeling of the Interaction with COX-2

The interaction of this compound with its putative target, COX-2, can be effectively modeled using molecular docking simulations. The crystal structure of murine COX-2 in complex with (S)-ibuprofen (PDB ID: 4PH9) provides an excellent template for these studies.[3][6]

Predicted Binding Mode

It is anticipated that this compound will adopt a similar binding orientation to that of ibuprofen within the COX-2 active site. The key interactions are predicted to be:

-

Ionic and Hydrogen Bonds: The carboxylate group of the propanoic acid moiety is expected to form a salt bridge with the positively charged guanidinium group of Arginine 120 (Arg-120) and a hydrogen bond with the hydroxyl group of Tyrosine 355 (Tyr-355) .[1][6][7] These interactions are crucial for anchoring the ligand at the entrance of the cyclooxygenase channel.

-

Hydrophobic Interactions: The phenyl ring and the propanoic acid backbone are likely to engage in hydrophobic interactions with a number of non-polar residues lining the active site channel, further stabilizing the ligand-protein complex.

The addition of the carbamoyl group at the para position of the phenyl ring may introduce additional hydrogen bonding opportunities with residues in the vicinity, potentially influencing the binding affinity and selectivity for COX-2 over COX-1.

Quantitative Data for Structurally Related Compounds

To provide a context for the potential potency of this compound, the following table summarizes the inhibitory activities of ibuprofen and its enantiomers against COX-1 and COX-2. It is important to note that (S)-ibuprofen is the more pharmacologically active enantiomer.[4]

| Compound | Target | IC50 (μM) | Assay Condition |

| (S)-Ibuprofen | COX-1 | 2.5 | Ovine, in vitro |

| (S)-Ibuprofen | COX-2 | 0.5 | Ovine, in vitro |

| (R)-Ibuprofen | COX-1 | 160 | Ovine, in vitro |

| (R)-Ibuprofen | COX-2 | >200 | Ovine, in vitro |

Data extrapolated from literature sources. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

To validate the in silico predictions, the following experimental protocols are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by recombinant human COX-1 and COX-2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reference inhibitor (e.g., ibuprofen, celecoxib)

-

Assay buffer (e.g., Tris-HCl)

-

Prostaglandin E2 (PGE2) EIA kit

Procedure:

-

Prepare solutions of the test compound and reference inhibitor at various concentrations.

-

In a multi-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and either the test compound, reference inhibitor, or vehicle control.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a solution of HCl).

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Signaling Pathway and Experimental Workflow

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the prostaglandin biosynthesis pathway, which is inhibited by NSAIDs like this compound.

In Silico Modeling Workflow

The logical workflow for the in silico modeling of this compound is depicted below.

Conclusion

This technical guide outlines a comprehensive in silico approach to characterize the interactions of this compound with cyclooxygenase enzymes. By leveraging its structural similarity to known NSAIDs, a robust modeling strategy can be employed to predict its binding mode and potential inhibitory activity. The provided methodologies and workflows offer a clear path for researchers to investigate this compound further and to validate the computational predictions through targeted in vitro experiments. This integrated approach of computational and experimental science is pivotal in modern drug discovery and development.

References

- 1. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How much ibuprofen is too much? Dosage and effects [medicalnewstoday.com]

- 6. The structure of ibuprofen bound to cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

In-Depth Technical Guide: Solubility and Stability Profile of Carprofen

Introduction

This technical guide provides a comprehensive overview of the solubility and stability profile of Carprofen, a non-steroidal anti-inflammatory drug (NSAID). While the initial query specified "2-(4-Carbamoylphenyl)propanoic acid," the available scientific literature extensively refers to this compound as Carprofen. Carprofen, with the chemical formula C₁₅H₁₂ClNO₂, is a propionic acid derivative widely used in veterinary medicine for its analgesic and anti-inflammatory properties.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Solubility Profile

Carprofen is a crystalline solid that is practically insoluble in water but soluble in various organic solvents.[2][3] The solubility of Carprofen is crucial for its formulation, delivery, and bioavailability.

Quantitative Solubility Data

The following table summarizes the solubility of Carprofen in different solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [4] |

| >11.1 mg/mL | [5] | |

| Ethanol (EtOH) | ~20 mg/mL | [4] |

| ≥19.17 mg/mL | [5] | |

| Dimethylformamide (DMF) | ~20 mg/mL | [4] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |

| Water | Practically insoluble / Insoluble | [2][3] |

| >41.1 µg/mL (at pH 7.4) | [1] |

Experimental Protocol: Solubility Determination

A common method for determining the solubility of a compound like Carprofen involves the following steps:

-

Preparation of Saturated Solutions: An excess amount of Carprofen is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of Carprofen in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile

The stability of Carprofen is a critical factor for its storage, shelf-life, and efficacy. Studies have evaluated its stability under various conditions, including different temperatures, light exposure, and in various formulations.

Quantitative Stability Data

The tables below present the stability of Carprofen under different storage conditions and in various matrices.

Table 2.1: Stability of Carprofen in Aqueous Solution

| Concentration | Storage Conditions | Duration | Stability | Reference |

| 0.067 mg/mL in reverse-osmosis water | Ambient light, ambient dark, 4°C | 7 days | Stable | [6][7] |

| Diluted in multidose vial | Room temperature or refrigerated | 28 days | Stable | [8] |

| Stock and diluted solutions | Refrigerated in sterile vials | Up to 180 days | Retains strength and sterility | [9] |

| Diluted solutions | Room temperature in conical tubes | Up to 60 days | Retains strength and sterility | [9] |

Table 2.2: Stability of Carprofen in Canine Plasma

| Storage Condition | Duration | Stability | Reference |

| -80°C | 6 months | No degradation | [10] |

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Table 2.3: Summary of Forced Degradation Studies

| Stress Condition | Observation | Reference |

| Acid Hydrolysis (0.1 M HCl) | Degradation observed | [11] |

| Base Hydrolysis (0.1 M NaOH) | Degradation observed | [11] |

| Oxidation (0.33% H₂O₂) | Considerable degradation | [11][12] |

| Thermal (60°C) | Degradation observed | [11] |

| Photolysis (UV light at 254 nm) | Degradation observed, proceeds via initial dechlorination | [11][13] |

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to separate and quantify the active pharmaceutical ingredient from its degradation products.

-

Chromatographic System: An HPLC system equipped with a UV detector and a suitable column (e.g., C18) is used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used. The composition may be optimized to achieve good separation.

-

Sample Preparation: Carprofen samples, both stressed and unstressed, are dissolved in a suitable solvent and diluted to an appropriate concentration.

-

Analysis: The samples are injected into the HPLC system, and the chromatograms are recorded.

-

Data Evaluation: The peak areas of Carprofen and any degradation products are measured to determine the extent of degradation.

Visualizations

Mechanism of Action: COX Inhibition Pathway

Carprofen, like other NSAIDs, exerts its anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]

Caption: Carprofen inhibits COX enzymes, blocking prostaglandin synthesis.

Experimental Workflow: Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of a drug substance like Carprofen.

Caption: Workflow for a forced degradation study of Carprofen.

Metabolic Pathway

In vivo, Carprofen is primarily eliminated through biotransformation. In humans, the main metabolic pathway is direct conjugation to form an ester glucuronide. In dogs and rats, metabolism involves both direct conjugation and oxidation to phenolic derivatives, which are then conjugated.[14]

Caption: Metabolic pathways of Carprofen in different species.

This technical guide has summarized the key solubility and stability characteristics of Carprofen. It is sparingly soluble in aqueous media but demonstrates good solubility in several organic solvents. Carprofen is stable under various storage conditions, although it is susceptible to degradation under forced stress conditions such as oxidation and photolysis. The provided experimental protocols and diagrams offer a framework for researchers and drug development professionals working with this compound. A thorough understanding of these properties is essential for the successful formulation, storage, and clinical application of Carprofen.

References

- 1. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carprofen - LKT Labs [lktlabs.com]

- 3. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Aqueous Stability and Oral Pharmacokinetics of Meloxicam and Carprofen in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sterility and Stability of Diluted Carprofen in a Multidose Vial in the Laboratory Animal Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strength and Sterility of Stock and Diluted Carprofen Over Time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Photolysis of NSAIDs. I. photodegradation products of carprofen determined by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of carprofen, a nonsteroid anti-inflammatory agent, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of 2-(4-Carbamoylphenyl)propanoic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the predicted bioactivity of 2-(4-Carbamoylphenyl)propanoic acid based on available data for structurally similar compounds, primarily analogs of ibuprofen. As of the time of this writing, there is a lack of publicly available experimental data for this compound (CAS 1624261-50-2). The information herein is intended to guide initial screening efforts and is based on established structure-activity relationships.

Introduction

This compound is a derivative of propanoic acid, sharing a structural backbone with the well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen. The presence of the carbamoylphenyl moiety suggests the potential for a range of biological activities, including anti-inflammatory and anticancer effects. This guide outlines the predicted bioactivity, potential mechanisms of action, and detailed experimental protocols for the initial screening of this compound.

Predicted Bioactivity and Mechanism of Action

Based on the extensive research on ibuprofen and its derivatives, the primary predicted bioactivity of this compound is the inhibition of cyclooxygenase (COX) enzymes.[1][2] The propanoic acid moiety is crucial for binding to the active site of COX enzymes. Modifications to the phenyl ring can influence the potency and selectivity of COX inhibition.[3]

Furthermore, numerous ibuprofen analogs have demonstrated potential as anticancer agents.[4][5][6] The mechanisms for these effects can be both COX-dependent and COX-independent. Therefore, it is plausible that this compound may exhibit antiproliferative activity against various cancer cell lines.

Data Presentation: Bioactivity of Structurally Related Propanoic Acid Derivatives

The following tables summarize the quantitative data for ibuprofen and its analogs with modifications that may inform the potential activity of this compound.

Table 1: Cyclooxygenase (COX) Inhibition by Ibuprofen and Analogs

| Compound/Analog | Target | IC50 (µM) | Assay System |

| S(+)-Ibuprofen | COX-1 | ~29 | Isolated enzyme |

| S(+)-Ibuprofen | COX-2 | ~6 | Isolated enzyme (with anandamide as substrate) |

| R(-)-Ibuprofen | COX-1 | >100 | Isolated enzyme |

| R(-)-Ibuprofen | COX-2 | Inactive | Isolated enzyme |

| N-(3-methylpyridin-2-yl)-2-(4′-isobutylphenyl)propionamide | COX-1 | ~60 | Isolated enzyme |

| N-(3-methylpyridin-2-yl)-2-(4′-isobutylphenyl)propionamide | COX-2 | ~19 | Isolated enzyme (with anandamide as substrate) |

Data extracted from studies on ibuprofen and its amide analogs.[7]

Table 2: Anticancer Activity of Dexibuprofen Amide Derivatives against MCF-7 Breast Cancer Cells

| Compound | Substitution on Amide | IC50 (µM) |

| Dexibuprofen amide 4e | 2,5-dichlorophenyl | 0.01 ± 0.002 |

| Dexibuprofen amide 4g | 2-chlorophenyl | Not specified, 100% inhibition |

| Dexibuprofen amide 4d | Not specified | 1.02 ± 0.15 |

| Dexibuprofen amide 4j | Not specified | 1.7 ± 0.81 |

| Erlotinib (standard) | - | 0.02 ± 0.003 |

| Doxorubicin (standard) | - | 0.04 ± 0.006 |

Data from a study on dexibuprofen amide derivatives.[5]

Experimental Protocols

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (In Vitro)

This protocol is based on the methods commonly used to screen for COX inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Tris-HCl buffer (pH 8.0)

-

Heme cofactor

-

96-well microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.

-

Add varying concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor like ibuprofen or celecoxib).

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and TMPD to each well.

-

Immediately measure the absorbance at 590 nm every minute for 10-20 minutes. The rate of TMPD oxidation is proportional to the peroxidase activity of COX.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay) for Anticancer Screening

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the IC50 of this compound in a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Materials:

-

Selected cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Mandatory Visualizations

References

- 1. pharmascholars.com [pharmascholars.com]

- 2. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characterization of 2-(4-Carbamoylphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Carbamoylphenyl)propanoic acid. The document outlines key identifiers, predicted and available physical and chemical data, and detailed experimental protocols for the determination of its fundamental characteristics. This information is critical for researchers and professionals involved in drug discovery, development, and formulation, enabling a thorough understanding of the compound's behavior.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. A comprehensive understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for the rational design of formulation and delivery systems. This guide summarizes the known data for this compound and provides standardized methodologies for its experimental characterization.

Compound Identification

A clear identification of this compound is fundamental for accurate data retrieval and scientific communication.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1624261-50-2[1] |

| Molecular Formula | C₁₀H₁₁NO₃[1] |

| Molecular Weight | 193.2 g/mol [1] |

| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)N)C(=O)O |

Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for this compound. It is important to note that some of these values are computational predictions and should be confirmed through experimental validation.

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | 398.7 ± 25.0 °C (Predicted) | ChemicalBook |

| Solubility | Data not available | - |

| pKa | 4.14 ± 0.10 (Predicted) | ChemicalBook |

| logP | Data not available | - |

Experimental Protocols

This section details the standard experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

-

Method: Capillary Melting Point Method.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point.

-

For a pure compound, the melting range is typically narrow (within 1-2 °C).

-

Solubility Determination

Understanding the solubility in various solvents is critical for formulation development.

-

Method: Shake-Flask Method.

-

Apparatus: Scintillation vials, analytical balance, orbital shaker, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffer at various pH values) in a scintillation vial.

-

The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the samples are allowed to stand to allow undissolved solid to settle.

-

An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of the compound at different pH values.

-

Method: Potentiometric Titration.

-

Apparatus: pH meter with a calibrated electrode, automated titrator or burette, beaker, magnetic stirrer.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using the titrator or burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

logP Determination

The partition coefficient (logP) is a measure of the compound's lipophilicity.

-

Method: Shake-Flask Method.

-

Apparatus: Separatory funnels or vials, orbital shaker, analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

A pre-saturated solution of n-octanol and water (or a suitable buffer, typically at pH 7.4 for logD) is prepared by shaking the two solvents together and allowing them to separate.

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.

-

The mixture is shaken gently for a sufficient time to allow for partitioning equilibrium to be reached.

-

The two phases are then allowed to separate completely.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

-

Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.

Figure 1. General workflow for the synthesis and physicochemical characterization of a novel chemical entity.

Conclusion

This technical guide has consolidated the available information on the physicochemical properties of this compound and provided standardized experimental protocols for their determination. While some key experimental data are currently unavailable, the methodologies outlined herein provide a clear path for researchers to fully characterize this compound. A comprehensive understanding of these properties is a critical step in the evaluation of its potential for further development in various scientific and industrial applications.

References

An In-depth Technical Guide to 2-(4-Carbamoylphenyl)propanoic Acid

This technical guide provides a comprehensive overview of 2-(4-carbamoylphenyl)propanoic acid, including its chemical identifiers, potential synthetic routes, and relevant experimental protocols for the evaluation of its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Identifiers

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1624261-50-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.2 g/mol |

| SMILES | CC(C1=CC=C(C=C1)C(N)=O)C(O)=O |

| InChIKey | MUWUEBLDZNJSQR-UHFFFAOYSA-N |

| PubChem CID | 69653013 |

Synthesis and Experimental Protocols

General Synthesis of 2-(4-substituted-phenyl)propanoic acids

A common method for the synthesis of 2-arylpropanoic acids is the Friedel-Crafts reaction of an aromatic compound with a propionylating agent, followed by further modifications. For this compound, a potential synthetic pathway could start from a readily available substituted benzene derivative.

Experimental Protocol: Synthesis of 2-(4-Alkylphenyl)propanoic Acid (A Representative Method)

This protocol describes a general method for the synthesis of 2-(4-alkylphenyl)propanoic acids, which can be conceptually adapted.

Materials:

-

Alkylbenzene (e.g., toluene, ethylbenzene)

-

Ethyl 2-chloropropionate

-

Anhydrous aluminum chloride (AlCl₃)

-

Toluene (solvent)

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Friedel-Crafts Alkylation:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alkylbenzene in toluene.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the cooled solution while stirring.

-

Add ethyl 2-chloropropionate dropwise to the reaction mixture.

-

Allow the reaction to proceed at low temperature for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench the reaction by slowly adding crushed ice and then dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 2-(4-alkylphenyl)propanoate.

-

-

Hydrolysis:

-

To the crude ester, add a solution of sodium hydroxide or hydrochloric acid.

-

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to yield the crude 2-(4-alkylphenyl)propanoic acid.

-

Recrystallize the crude product from a suitable solvent to obtain the pure compound.

-

Biological Activity and Experimental Protocols

The biological activity of this compound has not been extensively reported. However, compounds with a 2-phenylpropanoic acid scaffold are well-known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reference inhibitor (e.g., celecoxib, ibuprofen)

-

Reaction buffer (e.g., Tris-HCl)

-

Enzyme Immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

-

Microplate reader

Procedure:

-

Enzyme Preparation:

-

Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

-

-

Incubation:

-

In a microplate, add the reaction buffer, enzyme solution, and the test compound at various concentrations.

-

Include wells for a positive control (reference inhibitor) and a negative control (vehicle).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

-

Reaction Initiation and Termination:

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., a strong acid).

-

-

Quantification of Prostaglandin E₂:

-

Measure the concentration of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Read the absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

-

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model to evaluate the anti-inflammatory activity of a compound.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (1% w/v in saline)

-

Test compound (this compound)

-

Reference drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Divide the animals into groups: a control group, a reference drug group, and one or more test compound groups.

-

-

Compound Administration:

-

Administer the test compound and the reference drug to the respective groups, typically via oral gavage or intraperitoneal injection, one hour before the induction of inflammation. The control group receives the vehicle.

-

-

Induction of Edema:

-

Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Analyze the data statistically to determine the significance of the anti-inflammatory effect.

-

Visualizations

Logical Workflow for Synthesis and Evaluation

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(4-Carbamoylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Carbamoylphenyl)propanoic acid is a compound of interest in pharmaceutical development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

-

Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely accessible method suitable for routine analysis and quality control of bulk drug substances and formulated products.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma and tissue homogenates.

The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

Method 1: Quantification by Reverse-Phase HPLC-UV